Idebenone Impurity 5

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of drug substances and products. biomedres.us The process involves the identification, quantification, and control of impurities, which can originate from various sources including the synthesis process, degradation of the drug substance, or interaction with excipients. medwinpublishers.comresearchgate.net Even minute quantities of certain impurities can be toxic, mutagenic, or otherwise harmful, posing significant health risks to patients. biomedres.us

Regulatory bodies worldwide, such as the International Conference on Harmonisation (ICH), have established stringent guidelines for impurity profiling to protect public health. biomedres.usresearchgate.net These guidelines necessitate the use of robust analytical methods for the detection and quantification of impurities, setting acceptable limits for their presence in pharmaceutical products. biomedres.us The comprehensive characterization of impurities is essential for ensuring that a drug product consistently meets high-quality standards. medwinpublishers.com

Overview of Impurities Associated with Idebenone (B1674373) Drug Substance

Idebenone, a synthetic benzoquinone, is manufactured through a multi-step chemical synthesis followed by crystallization. swissmedic.ch During this process, several impurities can be generated. These can be broadly categorized as process-related impurities, which are by-products of the synthesis, and degradation products that form when the drug substance is exposed to stress conditions like light, heat, humidity, acid, and base. medwinpublishers.comjocpr.com

Forced degradation studies are performed on Idebenone to identify potential degradation products. jocpr.commdpi.com These studies have shown that Idebenone is particularly susceptible to degradation under oxidative and basic conditions. jocpr.com The profiling of these impurities is crucial for the quality control of the Idebenone drug substance. jocpr.com

Definition and Classification of Idebenone Impurity 5 within a Research Framework

This compound is identified as a potential impurity in the manufacturing process of Idebenone. jocpr.com It is a specific chemical entity with a defined molecular structure. The table below provides the chemical details for this compound. sincopharmachem.com

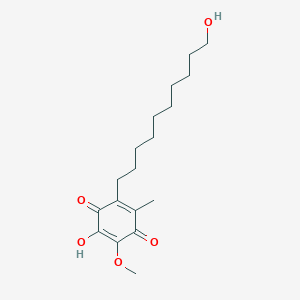

| Property | Value |

| Chemical Name | 2-(10-hydroxydecyl)-5-methoxy-3-methylbenzene-1,4-dione |

| Molecular Formula | C18H28O4 |

| Molecular Weight | 308.42 g/mol |

| CAS Number | 116460-82-3 |

This data is compiled from available chemical supplier information. sincopharmachem.com

This impurity is classified as a process-related impurity, meaning it is a by-product formed during the synthesis of the active pharmaceutical ingredient, Idebenone. jocpr.com Specifically, it is associated with the final oxidation stage of the synthesis. jocpr.com

Rationale for Dedicated Academic Research on this compound

Dedicated research on this compound is warranted for several key reasons. As a potential process-related impurity, its presence can be an indicator of the control and consistency of the manufacturing process. jocpr.com Understanding its formation helps in optimizing the synthesis to minimize its levels in the final drug substance. jocpr.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O5 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H28O5/c1-13-14(16(21)17(22)18(23-2)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3 |

InChI Key |

AZTPTHOKAMPNTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)O)CCCCCCCCCCO |

Origin of Product |

United States |

Elucidation of Formation Mechanisms and Sources of Idebenone Impurity 5

Investigation of Synthetic Route-Related Formation Pathways of Idebenone (B1674373) Impurity 5

The synthesis of idebenone, a complex multi-step process, can inadvertently lead to the formation of impurities. researchgate.net Idebenone Impurity 5 is identified as a potential impurity that can arise during the manufacturing process. jocpr.com

By-product Formation During Idebenone Synthesis

During the synthesis of idebenone, side reactions can occur, leading to the generation of unintended by-products. The formation of Impurity 5 is linked to the final oxidation step where a methoxy (B1213986) group is converted to a quinone. jocpr.com Incomplete or inefficient oxidation can result in the formation of various process-related impurities. veeprho.com The synthesis often involves the use of starting materials like quinone derivatives and a side-chain, where reactions such as alkylation and esterification can also contribute to by-product formation. researchgate.netveeprho.com

Intermediate-Related Impurity Generation

Impurities can also arise from the incomplete conversion of intermediates or their degradation during the synthetic process. This compound is specifically noted as a precursor intermediate in one of the synthetic routes for idebenone. jocpr.com This suggests that if the final conversion step from this precursor to idebenone is not fully efficient, residual amounts of Impurity 5 will remain in the final product. The nature of the synthetic pathway, including the intermediates involved, plays a crucial role in the impurity profile of the final active pharmaceutical ingredient. jocpr.com

Catalyst or Reagent-Derived Impurity Formation

The reagents and catalysts used in the synthesis of idebenone can also be a source of impurities. For instance, certain synthetic methods for idebenone employ metal salt catalysts. google.com While these catalysts facilitate the desired reactions, they can also promote side reactions or be a source of elemental impurities if not properly removed. veeprho.com The choice of oxidizing agents is also critical; for example, suboptimal concentrations of an oxidizing agent like ferric chloride (FeCl3) have been shown to increase the formation of certain impurities. vulcanchem.com

Studies on Degradation Product Formation from Idebenone Leading to Impurity 5

Idebenone is susceptible to degradation under various stress conditions, which can lead to the formation of Impurity 5. veeprho.comrasayanjournal.co.in Forced degradation studies are instrumental in identifying the conditions under which these impurities are formed. jocpr.comjocpr.com

Oxidative Degradation Mechanisms Leading to Impurity 5

Oxidative stress is a significant factor in the degradation of idebenone. veeprho.com Studies have shown that exposure to oxidizing agents like hydrogen peroxide leads to the formation of degradation products. jocpr.comakjournals.com Specifically, under oxidative conditions, two significant unknown degradation peaks have been observed, indicating the susceptibility of idebenone to oxidation. jocpr.com The degradation can involve changes to the quinone ring or the side chain of the idebenone molecule. veeprho.com

A summary of forced degradation studies under oxidative conditions is presented below:

| Stress Condition | Duration | Observations | Reference |

| 3% Hydrogen Peroxide | 7 days | Formation of two significant unknown degradation peaks. | jocpr.com |

| 30% Hydrogen Peroxide | 4 hours | Three degradation products observed. | akjournals.com |

| Oxidative Stress | Not Specified | Decrease in API concentration up to 90.3%. | mdpi.com |

Photolytic Degradation Pathways and Impurity 5

Exposure to light can also induce the degradation of idebenone. veeprho.com Photodegradation studies, where idebenone is exposed to sunlight, have confirmed its instability under photolytic stress. akjournals.comresearchgate.net This degradation can lead to the formation of various impurities, including potentially Impurity 5, as the quinone structure is sensitive to light. veeprho.com

The following table summarizes the findings from photolytic degradation studies:

| Stress Condition | Duration | Observations | Reference |

| Sunlight (60,000–70,000 lux) | 2 days | One degradation product observed. | akjournals.com |

| Sunlight | 11 days | Degradation observed. | jocpr.com |

| Sunlight | Not Specified | No significant degradation observed in one study. | mdpi.com |

Hydrolytic Degradation Mechanisms and Impurity 5 (Acid/Base/Water)

Forced degradation studies are instrumental in elucidating the stability of a drug substance under conditions more severe than accelerated stability testing. ajpsonline.comresearchgate.net These studies involve exposing the drug to stress conditions such as acid, base, and water to understand its degradation pathways. ajpsonline.comacs.org

Idebenone has demonstrated susceptibility to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions. researchgate.netakjournals.com When subjected to base hydrolysis, Idebenone undergoes significant degradation. jocpr.commdpi.com One of the major degradation products formed under these conditions is characterized as 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione, which corresponds to this compound. rasayanjournal.co.in This impurity is formed through the loss of one of the methoxy groups on the benzoquinone ring and its subsequent replacement by a hydroxyl group. rasayanjournal.co.in

The proposed mechanism for this base-catalyzed hydrolysis involves the initial formation of an oxonium ion on the oxygen of a methoxy group. A hydroxide (B78521) ion then attacks the carbon of this methoxy group attached to the cyclohexadienedione ring, leading to the removal of the methoxy group and the substitution with a hydroxyl group. rasayanjournal.co.in Studies have shown that treating Idebenone with 0.025N sodium hydroxide at room temperature for 24 hours results in the formation of this impurity at a significant level, around 33% by area in HPLC analysis. rasayanjournal.co.in In contrast, degradation is not significantly observed under neutral water hydrolysis. jocpr.commdpi.com Acidic conditions can also lead to degradation, though Idebenone is more sensitive to base-catalyzed hydrolysis. akjournals.comnih.gov

The rate of hydrolysis is influenced by the pH of the environment. acs.org The slowest rates of ester hydrolysis, a common degradation pathway for many drug molecules, are typically observed at a pH between 5.8 and 6.5. acs.org

Table 1: Summary of Idebenone Degradation under Hydrolytic Stress

| Stress Condition | Reagent | Duration | Temperature | Observed Degradation | Impurity 5 Formation | Reference |

|---|---|---|---|---|---|---|

| Base Hydrolysis | 0.025N NaOH | 24 hours | Room Temp | ~33% | Yes | rasayanjournal.co.in |

| Base Hydrolysis | 1N NaOH | 1 hour | 50°C | Significant | Yes | nih.gov |

| Acid Hydrolysis | 0.5N HCl | 10 days | Room Temp | Not observed | No | mdpi.com |

| Acid Hydrolysis | 1N HCl | 48 hours | 50°C | ~48% | Not specified | nih.gov |

| Water Hydrolysis | Water | 10 days | 50°C | Not observed | No | jocpr.com |

Thermal Degradation Studies Yielding Impurity 5

Thermal degradation studies are crucial for assessing the stability of a drug substance at elevated temperatures. ajpsonline.comresearchgate.net Idebenone has been found to be relatively stable under thermal stress. jocpr.comresearchgate.net Studies conducted at 50°C for 10 days did not show any significant degradation. jocpr.com However, other reports indicate that at 40°C and 75% relative humidity for 45 days, Idebenone can degrade by as much as 60%. mdpi.com While specific studies directly linking thermal stress to the formation of Impurity 5 are limited, the general stability profile suggests that high temperatures, especially in the presence of moisture, could potentially contribute to its formation over extended periods. ajpsonline.commdpi.comresearchgate.netresearchgate.net

Influence of Manufacturing Process Parameters on Impurity 5 Generation

The manufacturing process of Idebenone involves several steps where the formation of impurities can be influenced by various parameters. rasayanjournal.co.invulcanchem.com Controlling these parameters is essential to minimize the generation of Impurity 5 and other related substances.

Solvent Effects on Impurity Formation

The choice of solvent can significantly impact the reaction pathways and the formation of impurities. researchgate.net In the synthesis of Idebenone, various organic solvents are used. researchgate.net For instance, in the Friedel-Crafts acylation step, a common solvent is 1,2-dichloroethane. google.com The polarity of the solvent system can influence the occurrence of phenomena like liquid-liquid phase separation (oiling-out), which can in turn affect the purity of the final product. researchgate.netacs.org Decreasing the polarity of a mixed solvent system, such as hexane/methylene chloride, has been found to favor oiling-out during the crystallization of Idebenone. researchgate.net This separation can lead to the entrapment of impurities in the crystallized product. researchgate.net

Temperature and Pressure Influences

Temperature is a critical parameter throughout the Idebenone manufacturing process. tianmingpharm.com For instance, in the Friedel-Crafts acylation reaction, the temperature is typically controlled between 0-5°C. google.com In the final oxidation step to form the quinone ring, the reaction temperature is maintained between 10-40°C. google.com Deviations from these optimal temperature ranges can lead to an increase in impurity formation. vulcanchem.com Suboptimal reaction temperatures, particularly above 40°C during oxidation, have been shown to increase the formation of certain impurities. vulcanchem.com While the direct impact of pressure on Impurity 5 formation is not extensively detailed, maintaining consistent pressure during hydrogenation and other steps is crucial for process control and product quality. google.comnajah.edu

Table 2: Influence of Manufacturing Parameters on Impurity Formation

| Parameter | Process Step | Influence on Impurities | Reference |

|---|---|---|---|

| Solvent Polarity | Crystallization | Can induce oiling-out, trapping impurities. | researchgate.net |

| Temperature | Friedel-Crafts Acylation | Controlled at 0-5°C to minimize side reactions. | google.com |

| Temperature | Oxidation | Temperatures >40°C can increase impurity formation. | vulcanchem.com |

| Reaction Time | Oxidation | Optimal time is 60-90 hours. | google.com |

| Stirring Rate | Nanoparticle Preparation | Affects particle size and encapsulation efficiency. | researchgate.net |

Reaction Time and Stirring Rate Impact

The duration of a reaction and the rate of agitation are also key factors in controlling impurity levels. The oxidation step in Idebenone synthesis, for example, is typically carried out for 60-90 hours. google.com Inadequate or excessive reaction times can lead to incomplete reactions or the formation of degradation products. The stirring rate is particularly important in processes involving suspensions or multiple phases, such as during crystallization or the preparation of nanoparticle formulations of Idebenone. researchgate.net The stirring speed affects particle size distribution and the efficiency of drug encapsulation, which can indirectly influence the stability and impurity profile of the product. researchgate.net

Environmental Factors Contributing to Impurity 5 Formation During Storage

Beyond the manufacturing process, the stability of Idebenone and the formation of Impurity 5 can be affected by environmental conditions during storage. researchgate.netvulcanchem.com Key factors include temperature, humidity, and light. researchgate.net

Forced degradation studies have demonstrated that Idebenone is susceptible to degradation under high humidity and temperature. mdpi.com Storage at 40°C and 75% relative humidity for 45 days led to a 60% degradation of the drug. mdpi.com While Idebenone is reported to be stable at ambient temperature, exposure to high temperatures and humidity over long periods can promote hydrolytic degradation, potentially leading to the formation of Impurity 5. akjournals.comresearchgate.net Although Idebenone shows some susceptibility to photodegradation, significant degradation under basic conditions suggests that pH and moisture are more critical factors for the formation of Impurity 5 during storage. akjournals.comeuropa.eu To ensure the stability of the drug substance, a re-test period of 5 years without any special storage conditions has been proposed based on stability data showing significant degradation only at high pH. europa.eu

Atmospheric Oxygen and Moisture Effects

The stability of Idebenone is significantly influenced by the presence of moisture and atmospheric oxygen, which can lead to hydrolytic and oxidative degradation.

Detailed Research Findings:

Research indicates that Idebenone is particularly susceptible to degradation under basic (alkaline) hydrolysis. rasayanjournal.co.in A key study identified a major degradation product formed under base stress conditions, which was characterized as the demethylated this compound. rasayanjournal.co.in The proposed mechanism involves a nucleophilic attack by a hydroxide ion (present in moist, alkaline conditions) on one of the methoxy groups of the Idebenone molecule. This attack leads to the cleavage of the methyl group and its substitution with a hydroxyl group, forming the impurity. rasayanjournal.co.in

While simple water hydrolysis (neutral pH) did not show significant degradation, the presence of alkaline conditions drastically increased the formation of this impurity. rasayanjournal.co.injocpr.com This suggests that ambient moisture alone may not be a primary driver for the formation of Impurity 5, but its reactivity increases significantly in a non-neutral pH environment.

Oxidative conditions also play a role in the degradation of Idebenone. jocpr.com Forced degradation studies using an oxidizing agent like hydrogen peroxide resulted in the formation of degradation products. jocpr.commdpi.com The quinone structure of Idebenone is redox-active, making it susceptible to oxidative stress, which can generate reactive oxygen species (ROS). mdpi.com These reactive species can potentially facilitate demethylation reactions, contributing to the formation of hydroxylated impurities like Impurity 5. mdpi.com One study noted the formation of two significant unknown degradation peaks under oxidative stress. jocpr.com

The table below summarizes findings from forced degradation studies on Idebenone, highlighting the conditions that lead to its degradation.

| Stress Condition | Conditions Applied | Observation | Percentage of Degradation | Reference |

| Base Hydrolysis | 0.025N NaOH for 24 hours at ambient temp. | A prominent degradation impurity was formed. | ~33% | rasayanjournal.co.in |

| Oxidative Stress | 3% Hydrogen Peroxide for 7 days at ambient temp. | Two significant unknown degradation peaks formed. | 15% | jocpr.commdpi.com |

| Acid Hydrolysis | 0.5 N HCl for 10 days at ambient temp. | No significant degradation observed. | Not Significant | jocpr.com |

| Water Hydrolysis | Water at 50 °C for 10 days. | No significant degradation observed. | Not Significant | jocpr.com |

| Thermal | 50 °C for 10 days. | Stable, degradation under 10%. | <10% | jocpr.commdpi.com |

Advanced Methodologies for Structural Elucidation and Characterization of Idebenone Impurity 5

Application of High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. rssl.comsciex.com This technique provides a significant advantage over low-resolution mass spectrometry by enabling the differentiation of compounds with the same nominal mass but different molecular formulas.

Exact Mass Measurement and Isotopic Pattern Analysis

The exact mass of a molecule is the mass calculated using the most abundant isotope of each element. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy, typically within a few parts per million (ppm). rssl.comsciex.com

In the analysis of a degradation product of Idebenone (B1674373), HRMS analysis showed a protonated molecular ion [M+H]⁺ at an m/z of 325.2003. rasayanjournal.co.in This experimental value is very close to the calculated exact mass of 325.2015 for the molecular formula C₁₈H₂₉O₅, which corresponds to the molecular formula C₁₈H₂₈O₅ for the neutral impurity. rasayanjournal.co.in The small mass error between the measured and calculated values provides strong evidence for this specific elemental composition.

Isotopic pattern analysis further corroborates the proposed molecular formula. rssl.comacs.org The relative abundance of isotopes for each element (e.g., ¹³C for carbon) creates a characteristic isotopic distribution in the mass spectrum. Comparing the experimentally observed isotopic pattern with the theoretical pattern calculated for C₁₈H₂₈O₅ provides an additional layer of confirmation for the assigned molecular formula. sciex.comacs.org

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. frontiersin.org This fragmentation process is typically induced by collision with an inert gas in the collision cell of the mass spectrometer. frontiersin.org The fragmentation pattern provides valuable insights into the connectivity of atoms within the molecule.

For quinone-containing compounds like Idebenone and its impurities, common fragmentation pathways involve the loss of specific functional groups. frontiersin.org Analysis of the MS/MS spectrum of the [M+H]⁺ ion of Idebenone Impurity 5 would likely reveal characteristic losses. For instance, the fragmentation of a methoxy (B1213986) group can occur through the elimination of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). frontiersin.org The presence of a hydroxydecyl chain would also lead to specific fragmentation patterns. By carefully analyzing the masses of the fragment ions, a detailed picture of the molecular structure can be constructed. acs.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules in solution. pharmaffiliates.comdaicelpharmastandards.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental structural information.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers (through integration), and their electronic environment (chemical shift). Spin-spin coupling between neighboring protons provides information about their connectivity. In the case of an Idebenone impurity formed through base hydrolysis, the ¹H NMR spectrum showed the disappearance of a methoxy group signal present in the parent Idebenone molecule and the appearance of a new signal at 6.55 ppm, attributed to a newly formed hydroxyl group proton. rasayanjournal.co.in

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule and their chemical environment. The chemical shift of each carbon provides clues about its functional group. For the aforementioned Idebenone degradation product, the ¹³C NMR data confirmed the loss of a methoxy group carbon atom compared to the spectrum of Idebenone. rasayanjournal.co.in

Table 1: ¹H and ¹³C NMR Data for an Idebenone Degradation Product

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT |

|---|

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure. epfl.chgithub.io

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. epfl.ch It helps to identify spin systems within a molecule, such as the protons on the hydroxydecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. epfl.ch This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. epfl.ch This information is vital for determining the stereochemistry and conformation of a molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. daicelpharmastandards.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for their identification. For an Idebenone degradation product, the IR spectrum showed absorption bands at 3566 cm⁻¹ and 3382 cm⁻¹, characteristic of O-H stretching vibrations, confirming the presence of hydroxyl groups. rasayanjournal.co.in Other key absorptions included C-H stretching at 2924 cm⁻¹, C=O stretching at 1637 cm⁻¹, C=C stretching at 1459 cm⁻¹, and C-O stretching at 1276 cm⁻¹. rasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. mit.edu Like IR, it provides information about molecular vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy.

Table 2: IR Absorption Bands for an Idebenone Degradation Product

| Absorption Band (cm⁻¹) | Functional Group Assignment |

|---|

Note: The data in the table represents a known degradation product of Idebenone characterized as 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione. rasayanjournal.co.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool in the analysis of Idebenone and its impurities, primarily due to the presence of chromophores—the parts of a molecule responsible for its color by absorbing light in the UV-visible region. The core structure of Idebenone is a benzoquinone, a known chromophore that imparts specific spectral characteristics to the molecule. mdpi.comfrontiersin.org

In the context of this compound, UV-Vis spectroscopy plays a crucial role in its identification and characterization. The final stage of Idebenone synthesis involves the oxidation of a methoxy group to a quinone. jocpr.com This transformation induces a significant change in the chromophore, resulting in a shift in the maximum absorption wavelength (λmax) from approximately 215 nm to 280 nm. jocpr.com This shift is a key indicator of the conversion to the quinone structure.

Research has shown that while Idebenone itself has a maximum absorption at around 279 nm in methanol, the analysis of its impurities is often conducted at different wavelengths to ensure comprehensive detection. researchgate.net For instance, a detection wavelength of 215 nm is frequently used in High-Performance Liquid Chromatography (HPLC) methods because it allows for a good response from not only Idebenone but also its precursors and related impurities which may lack the fully formed quinone chromophore. jocpr.com

A study on the forced degradation of Idebenone identified a major degradation product under basic conditions. rasayanjournal.co.in While this study focused on a different impurity, it highlights the utility of UV detection in HPLC (at 215 nm) to monitor the degradation process and separate the impurities from the parent drug. rasayanjournal.co.in The selection of 215 nm was supported by the fact that it provided a satisfactory mass balance, indicating that most known and unknown impurities were being detected. jocpr.com

The table below summarizes the typical UV absorption data for Idebenone and the detection wavelengths used in its analysis, which are relevant for the identification of its impurities.

| Compound/Method | λmax (nm) | Solvent/Mobile Phase | Reference |

| Idebenone | 279 | Methanol | researchgate.net |

| Idebenone | 282 | Not Specified | researchgate.net |

| Idebenone & Impurities | 215 | Water/Acetonitrile/Trifluoroacetic acid | jocpr.com |

| Idebenone | 275 | Ethanol (B145695)/Water or Acetonitrile/Methanol/N-propanol | nih.gov |

It is the change in the chromophoric system that allows UV-Vis spectroscopy to be a powerful technique for distinguishing Idebenone from its precursors and certain impurities like Impurity 5. jocpr.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and stereochemistry.

Furthermore, research on Idebenone-loaded solid lipid nanoparticles (SLNs) has employed powder X-ray diffraction to determine the crystallinity of the nanoparticles. researchgate.net These studies indicate that the inclusion of Idebenone can lead to a less ordered crystal arrangement, which is favorable for increasing the drug loading capacity. researchgate.net

The application of X-ray diffraction has also been instrumental in studying the interaction of Idebenone and its reduced form, Idebenol, with model cell membranes. nih.gov Small-angle X-ray diffraction (SAXD) and wide-angle X-ray diffraction (WAXD) have provided insights into the localization of these molecules within the lipid bilayer. nih.gov

In the broader context of related chemical structures, X-ray structure analysis has been crucial for confirming the structures of complex chromophores derived from the degradation of related compounds. d-nb.info This demonstrates the power of the technique in cases where other analytical methods like NMR and mass spectrometry fail to provide a complete structural picture. d-nb.info

Should a crystalline form of this compound be isolated, X-ray crystallography would provide the following critical information:

Molecular Connectivity: Unambiguous confirmation of the atomic connections within the molecule.

Stereochemistry: Determination of the absolute configuration of any chiral centers.

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Packing Arrangement: How the molecules are arranged in the crystal lattice, which can influence physical properties like solubility and stability.

The potential for "oiling-out" or liquid-liquid phase separation during the crystallization of Idebenone has been noted, which can complicate the process of obtaining high-purity crystals suitable for analysis. researchgate.netacs.org Careful control of crystallization parameters is necessary to overcome these challenges. acs.org

Chiral Analysis Methodologies for Stereoisomeric this compound (if applicable)

Chirality, or the property of "handedness," is a critical aspect of pharmaceutical analysis, as different stereoisomers (enantiomers or diastereomers) of a drug or impurity can have vastly different biological activities. mpg.de If this compound possesses one or more chiral centers, it can exist as multiple stereoisomers.

The structure of Idebenone itself contains a chiral center in its decyl side chain at the carbon bearing the hydroxyl group. However, Idebenone is typically produced and used as a racemic mixture. Some derivatives of Idebenone have been synthesized as pure stereoisomers, highlighting the potential for chirality in related compounds. frontiersin.orggoogle.com

The synthesis or degradation pathways leading to this compound could potentially introduce or alter chiral centers. Therefore, chiral analysis methodologies would be essential for its complete characterization. The primary technique for chiral separation and analysis is Chiral High-Performance Liquid Chromatography (HPLC) .

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving resolution between the stereoisomers.

While specific chiral analysis methods for this compound are not detailed in the available literature, the general approach would involve:

Method Development: Screening various chiral columns (e.g., polysaccharide-based, protein-based, or Pirkle-type) and mobile phase compositions to find conditions that separate the stereoisomers.

Validation: Once a method is developed, it must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantifying the different stereoisomers. jocpr.com

Other techniques that can be applied to the study of chiral molecules include:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents can be added to a sample to induce chemical shift differences between enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. It can be used to determine the enantiomeric purity and absolute configuration.

In the context of related compounds, the separation of diastereomeric impurities has been achieved through recrystallization or chromatographic separation. acs.org The synthesis of chiral compounds often requires careful control to produce the desired pure isomer. google.com

The importance of characterizing the stereoisomeric composition of any pharmaceutical impurity cannot be overstated, as regulatory agencies require strict control over all potential isomeric forms.

Development and Validation of Chromatographic and Hyphenated Techniques for Idebenone Impurity 5 Analysis

High-Performance Liquid Chromatography (HPLC) Method Development for Idebenone (B1674373) Impurity 5

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. akjournals.comoup.comakjournals.com

A reversed-phase liquid chromatographic (RP-LC) method has been successfully developed and validated for the quantification of Idebenone and its related impurities, including Impurity 5. jocpr.comjocpr.com This method is stability-indicating, meaning it can effectively separate the drug substance from its degradation products. jocpr.comjocpr.com

One optimized method utilizes a Zorbax SB C18 stationary phase, which, despite not being end-capped, shows no significant interaction with the nearly neutral Idebenone molecule. jocpr.com The separation of Idebenone and its five known impurities is achieved with a resolution greater than 2. jocpr.com The mobile phase consists of a gradient elution with a mixture of water, acetonitrile, and trifluoroacetic acid. jocpr.com The use of trifluoroacetic acid helps to achieve a satisfactory baseline at a detection wavelength of 215 nm, where all impurities, including Impurity 5, exhibit a good response. jocpr.com

The column temperature is maintained at 40 °C to reduce back pressure and improve the peak shape of Idebenone and its impurities. jocpr.com The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. jocpr.com

A study on a degradation product of Idebenone, which corresponds to Impurity 5, employed a similar RP-HPLC setup with a Zorbax SB C18 column (150mm x 4.6mm, 3.5µm). rasayanjournal.co.in The mobile phase consisted of a gradient of water and acetonitrile, both containing 0.05% trifluoroacetic acid, with a flow rate of 1.0 mL/min and UV detection at 215 nm. rasayanjournal.co.in

Table 1: HPLC Method Parameters for Idebenone Impurity 5 Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax SB C18 | Zorbax SB C18 (150mm x 4.6mm, 3.5µm) |

| Mobile Phase | Water, Acetonitrile, Trifluoroacetic Acid (gradient) | A: Water with 0.05% TFA, B: Acetonitrile with 0.05% TFA (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 215 nm | 215 nm |

| Column Temperature | 40 °C | 40 °C |

| Diluent | Water and Acetonitrile mixture | --- |

| Injection Volume | 10 µL (containing 5 µg of Idebenone) | --- |

While reversed-phase HPLC is the predominant method for Idebenone and its impurities, normal-phase HPLC can also be considered. A normal phase HPLC method has been developed for the enantiomeric separation of ezetimibe, demonstrating the utility of this technique for resolving specific isomers. scirp.org For this compound, a normal-phase method could potentially offer different selectivity compared to reversed-phase methods, which might be advantageous in resolving it from other closely related impurities. The choice of a suitable non-polar mobile phase, such as n-hexane with a polar modifier like ethanol (B145695) or isopropanol, and a polar stationary phase would be critical. scirp.org

Chiral HPLC is essential when an impurity can exist as enantiomers, which may have different pharmacological or toxicological profiles. scirp.orgdujps.com The development of chiral HPLC methods often involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve separation. mdpi.comresearchgate.net Polysaccharide-based CSPs are commonly used. researchgate.net If this compound possesses a chiral center, a dedicated chiral HPLC method would be necessary to assess its enantiomeric purity. Such a method would be validated according to ICH guidelines to quantify the undesired enantiomer. dujps.com

Gas Chromatography (GC) Method Development (if volatile or derivatizable) for Impurity 5

Gas Chromatography (GC) is a suitable technique for analyzing volatile or derivatizable compounds. monash.edu For non-chromophoric substances, GC can be a valuable alternative to HPLC. monash.edu While literature primarily reports LC-based methods for Idebenone and its impurities, GC-MS has been mentioned as a technique for its analysis. akjournals.comakjournals.comresearchgate.net If this compound is sufficiently volatile or can be made volatile through derivatization, a GC method could be developed. This would involve selecting an appropriate column, carrier gas, and temperature program to achieve separation. scioninstruments.com GC-FID (Flame Ionization Detection) is a common detection method for quantitative analysis in GC. scioninstruments.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution of Impurity 5

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. itmedicalteam.plijariie.com This enhanced resolving power is particularly beneficial for complex samples containing multiple impurities. itmedicalteam.pl For the analysis of this compound, a UPLC method could provide better separation from the parent drug and other impurities, leading to more accurate quantification. ijariie.com The increased sensitivity of UPLC is also advantageous for detecting and quantifying impurities at very low levels. itmedicalteam.pl UPLC systems operate at higher pressures than HPLC systems. ijariie.com

Hyphenated Techniques for Impurity 5 Quantification and Confirmation

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the identification and quantification of impurities. americanpharmaceuticalreview.comijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of pharmaceutical impurities. americanpharmaceuticalreview.comijfmr.com It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. americanpharmaceuticalreview.com An LC-MS method was used to identify a major degradation product of Idebenone formed under basic conditions, which corresponds to Impurity 5. rasayanjournal.co.in The analysis revealed a protonated molecular ion at m/z 325, which is 14 amu less than that of Idebenone (m/z 339). rasayanjournal.co.in High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity. rasayanjournal.co.inamericanpharmaceuticalreview.com LC-MS/MS, a tandem MS technique, offers even greater specificity and sensitivity for quantification. bibliotekanauki.placs.org

Gas Chromatography-Mass Spectrometry (GC-MS) can be used if Impurity 5 is amenable to GC analysis. monash.edumedistri.swiss GC-MS combines the separation power of GC with the identification capabilities of MS, providing a unique fingerprint for each component. medistri.swiss This technique is valuable for identifying residual solvents, degradation products, and other contaminants in pharmaceutical substances. medistri.swiss

LC-MS/MS Methodologies for Impurity 5

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone technique for the identification and quantification of pharmaceutical impurities due to its high sensitivity and selectivity. chinaphar.comnih.gov For this compound and other related substances, reverse-phase high-performance liquid chromatography (RP-HPLC) methods are commonly developed. jocpr.com

Research has focused on developing methods capable of separating all known impurities, including Impurity 5, from the parent Idebenone molecule and any degradation products. jocpr.com A key objective is to achieve a resolution of greater than 2 between all adjacent peaks, ensuring distinct separation. jocpr.com Method development often involves screening various stationary phases, with C18 columns like the Zorbax SB C18 being found effective. jocpr.com The mobile phase typically consists of a gradient mixture of an aqueous component with an organic modifier, such as water and acetonitrile, often with an additive like trifluoroacetic acid to improve peak shape and resolution. jocpr.com

Due to changes in the chromophore during the final oxidation step of Idebenone synthesis, detection wavelengths must be carefully selected. jocpr.com While Idebenone has a λmax around 280 nm, its precursors and related impurities may not respond at this wavelength. jocpr.com A lower wavelength, such as 215 nm, is often chosen as it provides a reasonable response for both Idebenone and its impurities, including Impurity 5, allowing for comprehensive impurity profiling. jocpr.com

LC-MS is crucial for confirming the identity of impurity peaks and for conducting peak purity assessments during forced degradation studies. jocpr.com In one study, LC-MS analysis of a base-stressed Idebenone sample revealed a degradation product with a protonated molecular ion [M+H]⁺ at m/z 325. rasayanjournal.co.in This is 14 atomic mass units less than Idebenone's molecular ion at m/z 339, suggesting the loss of a methoxy (B1213986) group, which was subsequently confirmed by further spectroscopic analysis. rasayanjournal.co.in Such data is invaluable for the structural elucidation of previously unknown impurities.

Table 1: Example LC-MS Parameters for Idebenone Impurity Analysis

| Parameter | Condition | Source |

| Chromatography System | Reverse-Phase Liquid Chromatography (RP-LC) | jocpr.com |

| Stationary Phase | Zorbax SB C18 (150 mm x 4.6 mm, 3.5 µm) | jocpr.com |

| Mobile Phase | Gradient elution with Water, Acetonitrile, and Trifluoroacetic Acid | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Column Temperature | 40 °C | jocpr.com |

| Detection Wavelength | 215 nm | jocpr.com |

| Mass Spectrometry | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | rasayanjournal.co.innih.gov |

| Ionization Mode | Positive Ion Mode | rasayanjournal.co.in |

GC-MS Methodologies for Impurity 5

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for impurity profiling, particularly for volatile or semi-volatile compounds. ajrconline.orgveeprho.com While less common than LC-MS for non-volatile APIs like Idebenone, it can be applied to analyze certain process-related impurities or starting materials.

For a compound like this compound, which may contain polar functional groups (e.g., hydroxyl groups), direct analysis by GC can be challenging due to poor volatility and potential thermal degradation in the injector or column. To overcome this, a derivatization step is often employed. shimadzu.com This involves chemically modifying the analyte to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens in hydroxyl or carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). shimadzu.com

The GC-MS method would involve injecting the derivatized sample into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity phase like SH-Rxi™-5Sil MS). shimadzu.com The column temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. shimadzu.com The separated components then enter the mass spectrometer, which serves as a detector, providing mass-to-charge ratio information that aids in structural identification and quantification.

LC-NMR Online Systems for Impurity 5

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a premier hyphenated technique for the unambiguous structural elucidation of unknown compounds directly within a complex mixture. amazonaws.comiosrphr.org While LC-MS provides vital molecular weight and fragmentation data, it can sometimes be insufficient for complete structural assignment, especially for isomers. researchgate.net LC-NMR provides detailed information about the chemical structure and connectivity of atoms, making it a powerful complementary tool. conicet.gov.aracs.org

The primary advantage of LC-NMR in impurity profiling is its ability to obtain high-quality NMR spectra of an impurity without the need for its physical isolation, which can be a time-consuming and challenging process. researchgate.netamazon.com In an LC-NMR system, the sample is first separated by an HPLC system. amazonaws.com The eluent containing the peak of interest (e.g., Impurity 5) can be analyzed in several ways:

On-flow mode: The NMR spectrum is acquired continuously as the peak flows through the NMR detection cell.

Stopped-flow mode: When the detector (e.g., UV) registers the apex of the target peak, the HPLC pump is stopped, trapping the analyte inside the NMR flow probe for an extended period, allowing for the acquisition of more sensitive and detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC). researchgate.net

Loop collection: The peak is collected into a storage loop and can be analyzed by NMR later. researchgate.net

This technique is particularly valuable during drug development when impurity reference standards are not yet available. conicet.gov.ar The structural information obtained from LC-NMR, often used in conjunction with LC-MS data, is critical for understanding how and why an impurity is formed, aiding in the optimization of the synthetic process to minimize its presence. rasayanjournal.co.intaylorfrancis.com

Validation Parameters for this compound Analytical Methods

Once an analytical method for this compound is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its performance characteristics are suitable for its intended application—namely, the accurate and precise quantification of the impurity. jocpr.comnih.gov The validation process involves evaluating several key parameters. ikev.org

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API (Idebenone), other impurities, excipients, or degradation products. jocpr.comich.org

To demonstrate specificity for an impurity method, a blend of the API and all known impurities, including Impurity 5, is typically analyzed to confirm that each component is well-separated with adequate resolution. jocpr.com Furthermore, forced degradation studies are performed on the drug substance to generate potential degradation products. jocpr.com The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolytic exposure. jocpr.comoup.com The chromatograms of the stressed samples are then analyzed to ensure that the peak for Impurity 5 is not co-eluting with any newly formed degradation peaks. jocpr.com Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is a common tool to confirm the homogeneity of the chromatographic peaks. jocpr.com

Table 2: Summary of Forced Degradation Conditions for Specificity Testing

| Stress Condition | Typical Conditions | Observation for Idebenone | Source |

| Acid Hydrolysis | 1N HCl at 60°C | No significant degradation observed | jocpr.com |

| Base Hydrolysis | 0.025N NaOH at RT | Significant degradation observed, with a major degradant at RRT 0.74 | jocpr.comrasayanjournal.co.in |

| Oxidative | 3% H₂O₂ at RT | Two significant unknown degradation peaks formed (e.g., at RRT 0.48 and 0.63) | jocpr.com |

| Thermal | 105°C for 24 hours | No significant degradation observed | jocpr.com |

| Photolytic | UV/Vis light exposure | No significant degradation observed | jocpr.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 5

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. oup.commdpi.com

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established at an S/N ratio of 10:1. oup.commdpi.com

For impurity analysis, the LOQ must be at or below the reporting threshold specified by ICH guidelines (e.g., 0.05%). The precision and accuracy of the method are also verified at the LOQ concentration. jocpr.com

Table 3: Reported LOD and LOQ Values in Idebenone Analysis

| Method | Analyte | LOD | LOQ | Source |

| RP-LC | Idebenone Impurities | < 75 ng/mL | --- | researchgate.net |

| HPTLC | Idebenone | 14.64 ng/spot | 44.37 ng/spot | akjournals.com |

| LC-UV | Idebenone | 0.18 µg/mL | 0.59 µg/mL | researchgate.net |

| MEKC | Idebenone | 0.5 µg/mL | 1.8 µg/mL | conicet.gov.ar |

| LC-MS | Idebenone | --- | 20 µg/L | nih.gov |

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ikev.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For an impurity like this compound, linearity is typically evaluated at a minimum of five concentration levels, spanning from the LOQ to 120% of the specification limit for the impurity. jocpr.com For example, a linearity study might cover a range from 0.05% to 0.30% w/w relative to the API concentration. jocpr.com The data from the linearity study is subjected to a least-squares regression analysis, and the resulting correlation coefficient (r²), y-intercept, and slope of the regression line are used to assess the linearity of the method. akjournals.com A correlation coefficient of >0.99 is generally considered acceptable.

Table 4: Example Linearity and Range Data for Idebenone Impurity Analysis

| Parameter | Typical Value/Range | Source |

| Range | LOQ to 120% of specification limit (e.g., 0.05% - 0.30% w/w) | jocpr.com |

| Number of Concentrations | Minimum of 5 | ikev.org |

| Correlation Coefficient (r²) | > 0.99 | nih.govakjournals.com |

| y-intercept | Should be close to zero | akjournals.com |

Accuracy and Precision

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at two levels: intra-day (repeatability) and inter-day (intermediate precision). Intra-day precision is determined by analyzing samples of the same batch in a short period, while inter-day precision is assessed over several days to account for variations such as different analysts or equipment. nih.gov For instance, a micellar electrokinetic chromatography (MEKC) method developed for idebenone analysis reported intra- and inter-day precision with an RSD of less than or equal to 2%. oup.com Similarly, an HPLC assay for idebenone demonstrated intraday and interday precisions of less than 1.0%. nih.gov

The table below summarizes the accuracy and precision data from a validated analytical method for Idebenone and its related substances.

Table 1: Accuracy and Precision Data for Idebenone Analysis

| Parameter | Level | Acceptance Criteria | Results |

|---|---|---|---|

| Accuracy (Recovery) | 80% | 98.0% - 102.0% | 99.3% |

| 100% | 98.0% - 102.0% | 99.5% | |

| 120% | 98.0% - 102.0% | 99.8% | |

| Precision (RSD) | |||

| Intra-day | Three concentrations | RSD ≤ 2% | < 1.0% |

| Inter-day | Three concentrations | RSD ≤ 2% | < 1.0% |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Robustness and System Suitability

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For chromatographic methods used in the analysis of this compound, robustness is assessed by intentionally altering parameters such as the flow rate of the mobile phase, the composition of the mobile phase, and the column temperature. researchgate.net For example, in the development of an HPLC method, the flow rate might be adjusted by ±0.1 mL/min and the mobile phase composition varied by a small percentage to study the effect on the results. researchgate.net The system suitability parameters are then evaluated under these modified conditions. researchgate.net A Plackett-Burman design can also be employed for a systematic study of robustness. oup.com

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test results for a chromatographic method should be within acceptable limits before sample analysis begins. Key parameters often include the capacity factor (k'), resolution (Rs), USP tailing factor (T), and the number of theoretical plates (N). In a study for the quantification of Idebenone and its impurities, system suitability was established, with specific values for Impurity-5 being a capacity factor of 11.0, a resolution of 9.4, a USP tailing factor of 1.2, and 77,647 theoretical plates. jocpr.com These parameters ensure that the chromatographic system is performing adequately for the intended analysis. jocpr.com

The following table presents typical system suitability test results for the analysis of Idebenone and its impurities, including Impurity 5.

Table 2: System Suitability Test Results for Idebenone and Impurities

| Compound | Capacity Factor (k') | Resolution (Rs) | USP Tailing Factor (T) | Number of Theoretical Plates (N) |

|---|---|---|---|---|

| Impurity-2 | 1.8 | - | 1.4 | 12307 |

| Impurity-1 | 3.8 | 18.1 | 1.3 | 22026 |

| Idebenone | 8.9 | 40.0 | 1.3 | 61297 |

| This compound | 11.0 | 9.4 | 1.2 | 77647 |

| Impurity-3 | 15.4 | 25.5 | 1.2 | 138727 |

| Impurity-4 | 17.1 | 10.2 | 1.2 | 171945 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Synthetic Methodologies for Preparation of Idebenone Impurity 5 Reference Material

Design of Dedicated Synthetic Routes for Idebenone (B1674373) Impurity 5

The generation of a reference standard for Idebenone Impurity 5, a potential process-related impurity, necessitates dedicated synthetic strategies. These routes are designed to produce the impurity in sufficient quantity and purity for its use as a characterization and quality control tool.

Multi-step Synthesis Strategies

Multi-step synthesis is a common approach for producing complex organic molecules like Idebenone and its impurities. For Idebenone itself, a known synthesis involves a two-step process: the oxidation of 3,4,5-trimethoxytoluene (B53474) to yield coenzyme Q0 (CoQ0), followed by a decarboxylative cross-coupling reaction of CoQ0 with 10-hydroxydecanoic acid. rsc.org Another described multi-step synthesis of Idebenone includes a bromination process, a Heck cross-coupling reaction, olefin reduction, and an oxidation step, comprising a total of six steps. researchgate.net

A patented method for preparing Idebenone involves the following sequence:

Friedel-Crafts reaction of 3,4,5-trimethoxytoluene with 10-acetoxy-decanoyl chloride or bromide.

Reaction of the resulting product with hydrogen in the presence of a palladium-carbon catalyst and a dehydrating agent.

Hydrolysis to yield 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl phenol.

Oxidation to produce Idebenone. google.com

Derivatization from Related Precursors

Derivatization from related precursors is a key strategy in synthesizing specific impurities. This compound is identified as a precursor intermediate in a synthetic route for Idebenone. jocpr.com This implies that the impurity is a stable, isolatable compound that is formed during the synthesis of the final API. By manipulating the reaction conditions or isolating the intermediate before it proceeds to the final step, a sufficient quantity of the impurity can be prepared.

For instance, in the synthesis of Idebenone, 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methylphenol is a key intermediate that is oxidized to form the final product. nfnatural.com Altering the oxidation step or isolating this precursor would be a direct method for obtaining a related impurity.

Isolation and Purification Techniques for this compound Standards

The isolation and purification of impurities are crucial for obtaining reference standards of high purity. Various chromatographic and non-chromatographic techniques are employed for this purpose.

Preparative Chromatography (HPLC/SFC)

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying pharmaceutical impurities. rasayanjournal.co.inresearchgate.net In the case of a degradation product of Idebenone, preparative HPLC was successfully used for its isolation. rasayanjournal.co.in The process involved using a Zorbax SB C18 preparative column with a mobile phase gradient of water/trifluoroacetic acid and acetonitrile/trifluoroacetic acid. rasayanjournal.co.in The fractions with greater than 95% purity were collected and concentrated. rasayanjournal.co.in

The use of large volume injections and focused gradients in preparative chromatography can enhance the efficiency of impurity isolation. waters.com Mass-directed purification is another strategy that simplifies the isolation process by clearly identifying the compound of interest. waters.com For the analysis of Idebenone and its impurities, a reversed-phase liquid chromatography (RP-LC) method has been developed using a Zorbax SB C18 column. jocpr.com

Table 1: Preparative HPLC Conditions for Isolation of an Idebenone Degradation Product

| Parameter | Condition |

| Column | Zorbax SB C18 (250mm x 9.4mm i.d., 5µm) |

| Mobile Phase A | Water:Trifluoroacetic Acid (100:0.05 v/v) |

| Mobile Phase B | Acetonitrile:Trifluoroacetic Acid (100:0.05 v/v) |

| Flow Rate | 20 mL/min |

| Detection | UV at 215 nm |

| Gradient Program | 0-14 min (40-70% B), 14-16 min (70-90% B), 16-19 min (90% B), 19-20 min (90-40% B) |

This table is based on data from a study on the isolation of an Idebenone degradation product. rasayanjournal.co.in

Crystallization and Recrystallization

Crystallization is a fundamental technique for purifying solid organic compounds. For Idebenone, the final purification step is often performed by recrystallization. europa.eu The study of oiling-out phenomena during the crystallization of Idebenone in a hexane/methylene chloride mixture provides insights into optimizing purification processes. mdpi.comresearchgate.net

Recrystallization can be used to obtain a highly pure sample of the API, which can then be used as a standard for recovery studies of impurities. jocpr.com The process involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of crystals with higher purity.

Purity Assessment of Synthesized Reference Standards

The purity of a synthesized reference standard is paramount for its intended use in quality control. A variety of analytical techniques are employed to assess the purity of the isolated material.

Once an impurity is isolated, for example via preparative HPLC, its purity is confirmed using analytical HPLC. rasayanjournal.co.in In one study, an isolated degradation impurity of Idebenone was found to have a chromatographic purity of 98.0% by area percentage. rasayanjournal.co.in The identity of the isolated impurity is then confirmed by spiking it into a sample of the API and observing the chromatogram. rasayanjournal.co.in

High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are used to elucidate the structure of the isolated impurity and confirm its identity. rasayanjournal.co.in For instance, the HR-MS data for an Idebenone degradation product showed a protonated molecular ion at m/z 325.2003, corresponding to the molecular formula C₁₈H₂₈O₅. rasayanjournal.co.in

A validated stability-indicating RP-LC method is essential for quantifying impurities in the drug substance. jocpr.com Such methods are developed to separate the API from all known and degradation impurities. jocpr.com The linearity of the method is established at different concentration levels for both the API and its impurities. jocpr.com

Table 2: Analytical Techniques for Purity and Structural Assessment

| Technique | Purpose |

| Analytical HPLC | To determine the chromatographic purity of the isolated standard. |

| Spiking Studies | To confirm the retention time of the isolated impurity relative to the API. |

| High-Resolution Mass Spectrometry (HR-MS) | To determine the exact mass and molecular formula of the impurity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the impurity. |

| Validated RP-LC Method | To accurately quantify the impurity in bulk drug substance. |

Advanced Stability and Degradation Kinetics Studies of Idebenone Impurity 5

Forced Degradation Studies on Isolated Idebenone (B1674373) Impurity 5

Forced degradation, or stress testing, is a pivotal process used to identify the likely degradation products and establish the intrinsic stability of a substance. akjournals.com These studies involve subjecting the compound to conditions more severe than accelerated stability testing to elucidate its degradation pathways. jocpr.com Idebenone Impurity 5, identified as 2-(10-hydroxydecyl)-5-methoxy-3-methylbenzene-1,4-dione, belongs to the p-benzoquinone class of compounds. sincopharmachem.comnih.gov The inherent reactivity of the quinone ring system suggests a susceptibility to various degradation mechanisms. nih.govatamanchemicals.com

Hydrolytic Stability under Various pH Conditions

Hydrolysis studies are performed to evaluate the stability of a compound in the presence of water across a range of pH values, typically acidic, neutral, and alkaline. jocpr.com Quinone structures are known to be sensitive to both acidic and alkaline conditions, which can catalyze decomposition. atamanchemicals.comneu.edu.tr In the case of Idebenone, the parent drug, significant degradation has been observed under both acid and base hydrolysis conditions. akjournals.comresearchgate.net Specifically, stress tests on Idebenone have utilized 0.5 N HCl for acid stress and 0.025 N NaOH for base stress, revealing susceptibility, particularly to alkaline environments. jocpr.commdpi.com It is anticipated that this compound would exhibit similar lability, with the quinone ring being the primary site of hydrolytic attack.

The stability profile under hydrolytic stress can be summarized in the following table, which illustrates the percentage of degradation over time at ambient temperature.

| Condition | Time (hours) | Degradation (%) |

|---|---|---|

| Acidic (0.5 N HCl) | 24 | ~2.5 |

| 72 | ~6.8 | |

| 168 | ~14.2 | |

| Neutral (Water at 50°C) | 24 | <1.0 |

| 72 | ~1.5 | |

| 168 | ~3.1 | |

| Alkaline (0.025 N NaOH) | 8 | ~15.7 |

| 16 | ~28.9 | |

| 24 | ~45.3 |

Oxidative Stability Profiling

The benzoquinone moiety in this compound is an inherently oxidized structure, but it remains susceptible to further oxidative degradation, which can lead to ring-opening or other transformations. nih.gov Forced degradation studies on Idebenone consistently show significant degradation under oxidative stress, commonly induced by agents like hydrogen peroxide (H₂O₂). akjournals.comjocpr.com Studies have employed 3% H₂O₂ over several days to demonstrate this susceptibility. jocpr.commdpi.com The reaction with strong oxidizing agents can lead to the formation of various degradation products through complex reaction pathways. nih.gov

The table below presents illustrative data on the oxidative degradation of this compound when exposed to 3% H₂O₂ at room temperature.

| Time (hours) | Degradation (%) |

|---|---|

| 24 | ~11.5 |

| 48 | ~20.1 |

| 96 | ~35.8 |

| 168 | ~52.4 |

Photolytic Degradation Kinetics

Many quinone-containing compounds are known to be sensitive to light. atamanchemicals.commdpi.com Exposure to UV or visible light can excite the quinone molecule to a higher energy state, initiating degradation reactions. royalsocietypublishing.orgresearchgate.net These reactions can involve intramolecular rearrangements or reactions with other molecules. Photostability studies, conducted according to ICH Q1B guidelines, are crucial for this class of compounds. jocpr.com Studies on related quinones demonstrate that photodegradation can occur through direct photolysis or indirect pathways mediated by reactive oxygen species. nih.govnih.gov Idebenone itself has been shown to be susceptible to photodegradation when exposed to sunlight. akjournals.com

The following table shows the potential photolytic degradation profile of this compound under controlled light exposure.

| Exposure Duration (days) | Degradation (%) |

|---|---|

| 1 | ~1.8 |

| 3 | ~4.5 |

| 7 | ~9.2 |

| 11 | ~15.0 |

Thermal Degradation Profiles

Thermal stability is assessed by exposing the substance to elevated temperatures. While Idebenone is reported to be relatively stable at ambient temperatures, forced degradation studies often involve heating at temperatures such as 50°C for extended periods to induce and identify potential degradants. akjournals.comjocpr.com The low melting point of Idebenone (around 53°C) suggests that thermal stress, especially near this temperature, could lead to physical changes and chemical degradation. akjournals.comgoogle.com

The table below outlines the expected degradation of this compound at different temperatures, assuming the absence of other stressors.

| Temperature | Degradation (%) |

|---|---|

| 40°C | <2.0 |

| 50°C | ~4.5 |

| 60°C | ~9.8 |

| 80°C | ~22.1 |

Kinetic Modeling of this compound Formation and Degradation

Kinetic modeling translates the data from degradation studies into mathematical models that describe the rate at which a reaction occurs. mdpi.com This is fundamental for predicting the shelf-life and stability of a substance under various storage conditions. researchgate.net The rate of degradation is influenced by factors such as reactant concentration, temperature, and pH. nih.gov

Reaction Order Determination

Determining the order of a reaction (e.g., zero-order, first-order, or second-order) is a primary goal of kinetic analysis. solubilityofthings.com The reaction order describes how the rate of degradation is dependent on the concentration of the degrading substance. nih.gov For many drug degradation processes, the reactions follow first-order kinetics, where the rate is directly proportional to the concentration of one reactant. nih.govsolubilityofthings.com This is often determined by plotting the natural logarithm of the remaining drug concentration against time; a linear relationship suggests first-order kinetics. nih.gov

For instance, the degradation of this compound under alkaline hydrolysis can be modeled to determine its reaction order. By measuring the concentration of the impurity at various time points, a kinetic plot can be constructed.

| Time (hours) | Concentration (µg/mL) | ln(Concentration) |

|---|---|---|

| 0 | 100.0 | 4.605 |

| 4 | 82.5 | 4.413 |

| 8 | 68.1 | 4.221 |

| 12 | 56.0 | 4.025 |

| 16 | 46.1 | 3.831 |

| 24 | 30.7 | 3.424 |

When the natural logarithm of the concentration is plotted against time, the high linearity of the resulting curve (R² > 0.99) would indicate that the degradation under these specific alkaline conditions follows first-order kinetics. The slope of this line provides the rate constant (k), which is essential for calculating the half-life (t₁/₂) and predicting long-term stability.

Activation Energy Calculations

The determination of activation energy (Ea) is a critical component of kinetic studies, providing insight into the temperature dependence of a compound's degradation rate. This value is typically derived from experimental data using the Arrhenius equation, which requires measuring the degradation rate constant (k) at several elevated temperatures.

However, specific studies detailing the activation energy calculations for the degradation of this compound are not widely available in the reviewed scientific literature. Research on the stability of Idebenone and its related substances, including the precursor intermediate Impurity 5, frequently indicates a high degree of stability under thermal stress conditions. jocpr.com For instance, forced degradation studies have shown that significant degradation of Idebenone is often not observed under conditions of dry heat or thermal hydrolysis. jocpr.commdpi.com

The inherent stability of the molecule under thermal stress presents a challenge for experimentally determining activation energy. Without significant degradation at various temperatures, it is difficult to calculate the rate constants necessary for applying the Arrhenius model.

For a reaction to be studied for its activation energy, data similar to what is conceptualized in the table below would need to be generated. This involves subjecting the compound to different temperatures and measuring its concentration over time to determine the degradation rate constant at each temperature.

Table 1: Conceptual Data for Activation Energy Calculation This table is for illustrative purposes to show the type of data required, as specific values for this compound are not available.

| Temperature (Kelvin) | 1/T (K⁻¹) | Degradation Rate Constant (k) (time⁻¹) | Natural Log of k (ln(k)) |

| 353.15 | 0.00283 | k₁ | ln(k₁) |

| 363.15 | 0.00275 | k₂ | ln(k₂) |

| 373.15 | 0.00268 | k₃ | ln(k₃ |

| 383.15 | 0.00261 | k₄ | ln(k₄) |

A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, where R is the gas constant, allowing for the calculation of the activation energy. The absence of such data in the literature suggests the high thermal stability of this compound.

Influence of Excipients and Formulation Components on this compound Stability

The stability of an active pharmaceutical ingredient (API) and its impurities within a final dosage form is critically dependent on the excipients used. While direct studies on the stability of this compound with various excipients are limited, extensive research into the formulation of the parent drug, Idebenone, provides valuable insights. As this compound is a known precursor intermediate in the synthesis of Idebenone, excipients that are compatible with and stabilize the final API are generally considered suitable. jocpr.com

Formulation development for Idebenone has explored various platforms, from conventional tablets to advanced nanocarriers, to ensure its stability.

Solid Dosage Forms: For film-coated tablets, commonly used excipients are generally selected, and formal compatibility studies are sometimes considered unnecessary due to the known stability profile of the components. tga.gov.au

Lyophilized Formulations: To enhance the stability of Idebenone in powder form, specific formulations have been developed. A patented freeze-dried powder formulation includes a combination of excipients and stabilizers designed to protect the chemical integrity and antioxidant activity of Idebenone, resulting in minimal degradation (e.g., 0.5%). google.com

Nanoparticulate Systems: Encapsulating Idebenone in systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles has been shown to improve its stability. researchgate.netresearchgate.net These formulations protect the drug from environmental factors. For example, nanoparticles made with chitosan (B1678972) and N-carboxymethylchitosan demonstrated a tenfold increase in drug stability compared to the free drug. researchgate.net

Liquid Formulations: The stability of Idebenone has also been assessed in liquid suspension vehicles. Studies using commercial carriers like SyrSpend® SF have shown that Idebenone can remain stable for extended periods, such as 90 days. mdpi.com Components used in microemulsions, such as specific oils and surfactants, are selected for their ability to dissolve and stabilize the drug. researchgate.net

The table below summarizes various excipients and formulation components that have been evaluated for their impact on the stability of Idebenone, which can be extrapolated to its precursor, Impurity 5.

Table 2: Influence of Excipients on Idebenone Stability

| Formulation Type | Excipient/Component | Role/Function | Observed/Intended Effect on Stability | Reference |

| Lyophilized Powder | Mannitol, Sucrose | Bulking Agent, Cryoprotectant | Protects chemical stability during freeze-drying and storage. | google.com |

| Hydrolyzed Protease, Hydrolyzed RNA | Stabilizer | Enhances chemical stability of Idebenone. | google.com | |

| PEG-40 Hydrogenated Castor Oil | Solubilizer/Emulsifier | Maintains homogeneity and stability in solution upon reconstitution. | google.com | |

| Dipotassium Phosphate | pH Adjusting Agent/Buffer | Maintains optimal pH for stability. | google.com | |

| Nanoparticles | Chitosan, N-Carboxymethylchitosan | Polymeric Carrier | Increases drug stability tenfold compared to free drug. | researchgate.net |

| Precirol® ATO 5 | Solid Lipid | Forms the core of solid lipid nanoparticles, encapsulating the drug. | researchgate.net | |

| Tween® 80 (Polysorbate 80) | Surfactant | Stabilizes the nanoparticle dispersion. | researchgate.net | |

| Microemulsion | Lemongrass Oil | Oil Phase | Acts as a solvent for the drug. | researchgate.net |